Dimethyltin diacetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

13293-57-7 |

|---|---|

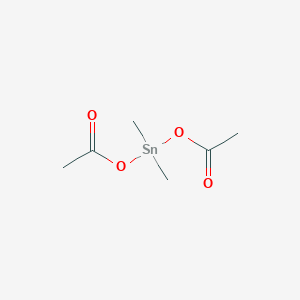

Fórmula molecular |

C6H12O4Sn |

Peso molecular |

266.87 g/mol |

Nombre IUPAC |

[acetyloxy(dimethyl)stannyl] acetate |

InChI |

InChI=1S/2C2H4O2.2CH3.Sn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H3;/q;;;;+2/p-2 |

Clave InChI |

SDTDHTCWRNVNAJ-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Sn](C)(C)OC(=O)C |

SMILES canónico |

CC(=O)O[Sn](C)(C)OC(=O)C |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Catalytic Activity in Urethane Formation

DMTD acts as a catalyst in urethane synthesis by facilitating the reaction between isocyanates and alcohols. Computational studies (B3LYP-D3 level DFT) reveal a two-step mechanism:

-

Step 1 : Formation of an alkoxide complex via alcohol coordination to the tin center.

-

Step 2 : N-coordination of the isocyanate to the alkoxide complex, followed by nucleophilic attack to form urethane and regenerate the catalyst .

Key Thermodynamic Data (Gas Phase)

| Reaction Step | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|

| Alcohol coordination (pre-complex) | -34.7 | -10.3 |

| Transition state (TS1) | +78.2 | +92.5 |

| Alkoxide complex (post-complex) | -45.6 | -21.8 |

Aliphatic isocyanates exhibit higher sensitivity to ligand effects in non-polar solvents compared to aromatic isocyanates due to differences in transition-state stabilization .

Hydrolysis and Ligand Exchange

DMTD undergoes hydrolysis under acidic conditions, releasing acetic acid and forming dimethyltin chloride (DMTC) or mixed-ligand intermediates:

Hydrolysis Products (In Vitro Studies)

| Condition (pH, Temp.) | Major Product | Yield |

|---|---|---|

| 0.1 M HCl, 37°C, 4 hours | DMTC + 2-Ethylhexyl mercaptoacetate | ~100% conversion |

| pH 1.2, 37°C, 72 hours | Mono-chloro ester (partial) | ≤29% |

The stability of DMTD in neutral or alkaline conditions (half-life >1 year at 25°C) contrasts with rapid hydrolysis in gastric environments .

Role as a PVC Thermal Stabilizer

DMTD mitigates PVC degradation through:

-

HCl Scavenging : Forms stable complexes with liberated HCl, preventing autocatalytic degradation.

-

Radical Termination : Tin’s Lewis acidity quenches free radicals via electron transfer.

-

Cross-Linking : Enhances polymer stability through Sn-O-Sn bridges .

Stabilization Efficiency

| Additive | PVC Degradation Delay (min) | Residual HCl (ppm) |

|---|---|---|

| DMTD (1.5 wt%) | 45 | 120 |

| Without stabilizer | 10 | 480 |

Synergistic effects with metal soaps (e.g., calcium stearate) further improve performance .

Ligand Substitution Reactions

DMTD participates in ligand exchange with thiols or thioacids, forming derivatives like dimethyltin bis(mercaptoacetate):

These reactions are critical in synthesizing organotin stabilizers for PVC, where mercaptoacetate ligands enhance thermal stability .

13C^{13}\text{C}13C NMR Data (Benzene-D6_66)

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Sn-CH | 8.2 | Methyl (tin-bound) |

| OAc-CH | 21.5 | Acetate methyl |

| OAc-COO | 178.9 | Carboxylate carbonyl |

The NMR data confirm the bidentate coordination of acetate ligands to the tin center .

Comparative Catalytic Activity

In esterification reactions, dimethyltin compounds exhibit varying efficiencies:

| Catalyst | Relative Rate (vs. Dibutyltin Oxide) |

|---|---|

| Dimethyltin oxide | 2.0x |

| This compound | 1.8x (estimated) |

| Butylstannoic acid | 1.0x |

The higher activity of dimethyltin derivatives is attributed to reduced steric hindrance and enhanced Lewis acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.